An In-Depth Technical Guide to 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid: The Backbone Amide Linker (BAL)
An In-Depth Technical Guide to 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid: The Backbone Amide Linker (BAL)
Introduction
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid, commonly known in the scientific community as the Backbone Amide Linker (BAL), is a pivotal tool in modern synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). While not possessing inherent biological activity itself, its unique trifunctional chemical architecture enables the synthesis of complex peptides and other organic molecules that are otherwise challenging to produce. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application in the development of biologically active compounds.
Physicochemical Properties
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is a stable, off-white to beige powder.[1] Its key physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₆ | |
| Molecular Weight | 268.26 g/mol | |
| CAS Number | 197304-21-5 | |
| Melting Point | 164–166 °C (decomposes) | |
| Appearance | Off-white to beige powder | [1] |
| Solubility | Soluble in DMSO and DMF | |
| pKa | 4.58 ± 0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C |
Synthesis of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid
The synthesis of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is a well-established two-step process, starting from 4-formyl-3,5-dimethoxyphenol.[2]
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate
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To a solution of 4-formyl-3,5-dimethoxyphenol in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) and ethyl 4-bromobutanoate.
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Heat the reaction mixture with stirring.
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Upon completion, the reaction is worked up to yield crude ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate.
Step 2: Saponification to 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic Acid
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The crude ethyl ester from Step 1 is dissolved in a mixture of methanol and aqueous sodium hydroxide (NaOH) solution.
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The solution is stirred at room temperature to facilitate saponification.
-
The solvent is evaporated, and the residue is acidified with a strong acid (e.g., HCl) to precipitate the final product.
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The resulting solid is collected by filtration, washed, and dried to yield 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid.[2]
Synthesis of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary and most significant application of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is as a "Backbone Amide Linker" (BAL) in solid-phase peptide synthesis.[2] This strategy allows for the synthesis of peptides with modified C-termini and cyclic peptides, which are difficult to access using traditional SPPS methods where the peptide is anchored to the resin via its C-terminal carboxyl group.
The BAL Strategy Workflow
The BAL strategy involves a multi-step process that begins with the attachment of the linker to a solid support, followed by the anchoring of the first amino acid, peptide chain elongation, and finally, cleavage of the completed peptide from the resin.
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Linker Immobilization : The carboxylic acid group of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is coupled to an amino-functionalized solid support (e.g., aminomethyl polystyrene resin).
-
Reductive Amination : The aldehyde group of the immobilized linker reacts with the α-amino group of the first amino acid to form a Schiff base, which is then reduced to a stable secondary amine. This anchors the first amino acid to the resin via its backbone amide nitrogen.
-
Peptide Chain Elongation : The peptide chain is elongated using standard Fmoc-based SPPS chemistry. The N-terminal Fmoc protecting group of the anchored amino acid is removed, and the next Fmoc-protected amino acid is coupled to the free amine. This cycle is repeated until the desired peptide sequence is assembled.
-
Cleavage : The final peptide is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[3][4][5] This acid treatment cleaves the bond between the backbone nitrogen and the linker, releasing the C-terminally modified peptide into solution.
Workflow of Solid-Phase Peptide Synthesis using the BAL Linker.
Cleavage Cocktails for BAL Resin
The choice of cleavage cocktail is critical for successfully releasing the synthesized peptide while minimizing side reactions. The composition of the cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.
| Reagent Cocktail | Composition | Application | Reference |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, good for peptides with Cys, Met, Trp, and Tyr. | [3][5] |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Recommended for peptides containing Arg(Pbf/Pmc) and Trp. | [4] |
| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent the oxidation of methionine residues. | [6] |
| Reagent B | TFA/water/TIS (95:2.5:2.5) | A common "odorless" alternative to thiol-containing cocktails. | [3] |
TFA: Trifluoroacetic acid, EDT: 1,2-Ethanedithiol, TIS: Triisopropylsilane, DMS: Dimethyl sulfide
Biological Activity and Applications
As a synthetic linker, 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid does not exhibit direct biological activity. Its significance lies in its enabling role in the synthesis of biologically active peptides and other small molecules that are of interest to researchers and drug development professionals.
The BAL linker has been instrumental in the synthesis of a wide array of modified peptides, including:
-
Cyclic Peptides: These peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts.
-
Peptide Aldehydes, Alcohols, and Esters: These modifications can be crucial for mimicking transition states of enzymatic reactions or for improving the pharmacokinetic properties of a peptide.
-
Peptidomimetics: The BAL strategy can be adapted to incorporate non-natural amino acids and other structural motifs to create molecules with improved therapeutic potential.
A notable example of the application of the BAL linker is in the synthesis of analogs of Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[7] The complex structure of such peptides, which includes fatty acid modifications, can be efficiently assembled using solid-phase strategies that employ linkers like BAL.[7]
Safety and Handling
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as causing skin and serious eye irritation and may be harmful if inhaled or swallowed.[8][9] Store in a cool, dry place away from heat and oxidizing agents.[9]
Conclusion
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is a cornerstone of modern synthetic chemistry, providing a robust and versatile platform for the construction of complex molecular architectures. While devoid of intrinsic biological activity, its role as the Backbone Amide Linker is indispensable for the creation of novel peptides and peptidomimetics with significant therapeutic and research potential. A thorough understanding of its properties and applications is therefore essential for scientists and researchers working at the forefront of drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. CAS#:309964-23-6 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Chemsrc [chemsrc.com]
